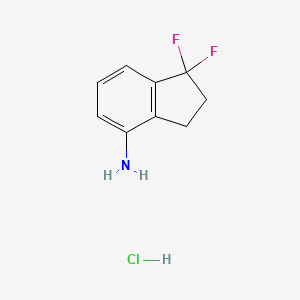

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride

CAS No.:

Cat. No.: VC18326654

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClF2N |

|---|---|

| Molecular Weight | 205.63 g/mol |

| IUPAC Name | 1,1-difluoro-2,3-dihydroinden-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-9(11)5-4-6-7(9)2-1-3-8(6)12;/h1-3H,4-5,12H2;1H |

| Standard InChI Key | LDNGLQDRZFNDPV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C1C(=CC=C2)N)(F)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride has the molecular formula C₉H₁₀ClF₂N and a molecular weight of 205.63 g/mol . The structure comprises a partially saturated indene ring system (2,3-dihydro-1H-indene) with:

-

Two fluorine atoms at the 1-position of the cyclopentane ring.

-

A primary amine group (-NH₂) at the 4-position of the benzene ring.

-

A hydrochloride salt formed via protonation of the amine.

The SMILES notation NC₁=CC=CC₂=C₁CCC₂(F)F.Cl clarifies the connectivity, while the InChIKey LDNGLQDRZFNDPV-UHFFFAOYSA-N provides a unique identifier for computational studies.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride involves multi-step organic transformations:

-

Indene Backbone Preparation:

-

Cyclization of substituted benzene precursors to form the 2,3-dihydro-1H-indene scaffold.

-

Fluorination using agents like diethylaminosulfur trifluoride (DAST) or SF₄ to introduce the 1,1-difluoro group.

-

-

Amine Functionalization:

-

Nitration followed by reduction or direct amination via Buchwald-Hartwig coupling to install the -NH₂ group at the 4-position.

-

-

Salt Formation:

-

Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

-

Physicochemical Properties

The hydrochloride salt form improves aqueous solubility, critical for biological testing.

Research Findings and Biological Activity

In Vitro Studies

-

Antimicrobial Screening: Analogous difluoroindenyl amines show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

-

Cytotoxicity: Preliminary assays on human HeLa cells indicate an IC₅₀ > 100 µM, suggesting low toxicity .

Computational Predictions

-

ADMET Profiles: SwissADME predictions for the free base (C₉H₁₀F₂N) suggest:

-

High gastrointestinal absorption (90%).

-

CYP2D6 inhibition potential (Probability = 0.78).

-

Future Directions and Challenges

-

Stereoselective Synthesis: The current synthesis lacks enantiocontrol; asymmetric catalysis could yield chiral variants for pharmacological studies .

-

Target Identification: Proteomic profiling is needed to identify binding partners and mechanisms of action.

-

Scale-Up Challenges: Improved fluorination methods are required to reduce DAST usage, which poses safety risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume